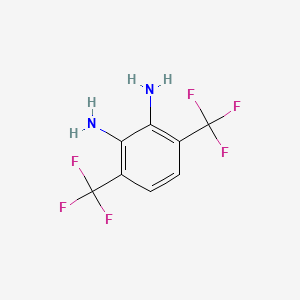

3,6-Bis(trifluoromethyl)benzene-1,2-diamine

説明

The compound 3,6-Bis(trifluoromethyl)benzene-1,2-diamine is not directly mentioned in the provided papers. However, the papers discuss related fluorinated aromatic compounds and their derivatives, which can provide insights into the properties and reactivity of similar compounds. For instance, the synthesis of soluble fluoro-polyimides from fluorine-containing aromatic diamines suggests that the presence of trifluoromethyl groups on an aromatic ring can significantly influence the solubility and thermal stability of the resulting polymers .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves nucleophilic substitution reactions and reduction processes. For example, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride followed by catalytic reduction with hydrazine and Pd/C . Similarly, the synthesis of 1,3-bis(4-aminophenoxy)benzene involved a condensation reaction followed by a reduction step . These methods could potentially be adapted for the synthesis of 3,6-Bis(trifluoromethyl)benzene-1,2-diamine.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of trifluoromethyl groups which can influence the electronic properties and steric hindrance of the molecule. For instance, the molecular structures of bis(phosphino) and bis(phosphonio) derivatives were investigated by X-ray crystallography, revealing large bond angles around phosphorus atoms due to the presence of fluorine atoms . This suggests that the trifluoromethyl groups in 3,6-Bis(trifluoromethyl)benzene-1,2-diamine would also impact its molecular geometry and electronic distribution.

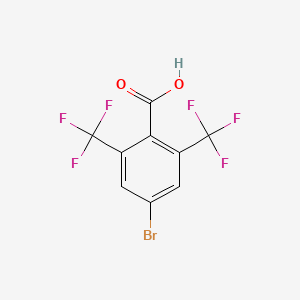

Chemical Reactions Analysis

The chemical reactivity of fluorinated aromatic compounds includes the ability to undergo further functionalization. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene was used as a starting material for organometallic synthesis, indicating that the trifluoromethyl groups can withstand strong acidic conditions and participate in the formation of organometallic intermediates . This reactivity could be relevant to the chemical transformations of 3,6-Bis(trifluoromethyl)benzene-1,2-diamine.

Physical and Chemical Properties Analysis

Fluorinated aromatic compounds exhibit unique physical and chemical properties, such as excellent thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimides derived from these compounds . The presence of trifluoromethyl groups contributes to low dielectric constants and influences the solubility of the compounds in organic solvents . These properties are likely to be reflected in 3,6-Bis(trifluoromethyl)benzene-1,2-diamine, making it potentially useful in applications requiring such characteristics.

科学的研究の応用

Heterocyclic Compounds and Biological Significance

Research into benzene derivatives, such as triazines, which involve modifications of the benzene ring by replacing carbon-hydrogen units with nitrogen atoms, has shown a wide range of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects among others, indicating the potential of benzene derivatives in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have been explored for their supramolecular self-assembly behavior, leading to applications in nanotechnology, polymer processing, and biomedical applications. This highlights the versatility of benzene derivatives in creating ordered structures for advanced materials and therapeutic applications (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis

Benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), serve as intermediates in the preparation of metal passivators and light-sensitive materials, emphasizing the role of benzene derivatives in synthetic chemistry and materials science (Gu, Yu, Zhang, & Xu, 2009).

Phase Behavior and Application Potentials

The phase behavior of ionic liquids with aliphatic and aromatic solutes, including benzene derivatives, has been studied for their application in solvent systems. This research indicates the potential for benzene derivatives in separation processes and extraction technologies (Visak et al., 2014).

Environmental and Health Impacts

While specific to benzene rather than its derivatives, studies have detailed the environmental and health impacts of benzene exposure, including associations with various diseases. This research underscores the importance of understanding the toxicological profiles of chemical compounds, including those related to benzene derivatives (Galbraith, Gross, & Paustenbach, 2010).

特性

IUPAC Name |

3,6-bis(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(8(12,13)14)6(16)5(3)15/h1-2H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMVMJWWGVVLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262127 | |

| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |

CAS RN |

106877-22-9 | |

| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

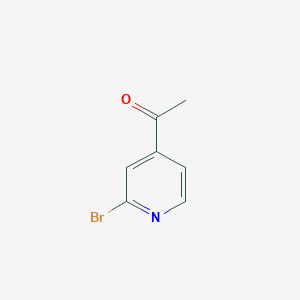

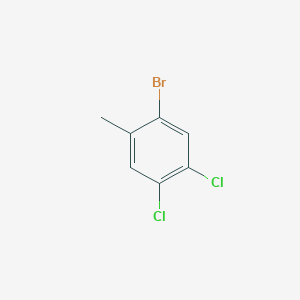

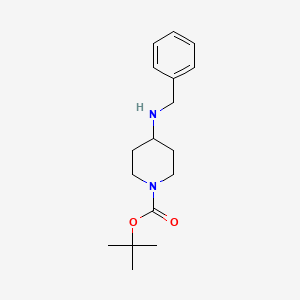

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)